molecular formula C32H18N4 B2968612 4,5-Di(9H-carbazole-9-yl)phthalonitrile CAS No. 1416881-50-9

4,5-Di(9H-carbazole-9-yl)phthalonitrile

Cat. No. B2968612
CAS RN: 1416881-50-9
M. Wt: 458.524
InChI Key: BSQBWXBFVYTYOL-UHFFFAOYSA-N
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Description

4,5-Di(9H-carbazole-9-yl)phthalonitrile is an organic compound with the molecular formula C32H18N4 . It is also known as 1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene . The average mass of this compound is 458.512 Da .


Molecular Structure Analysis

The molecular structure of 4,5-Di(9H-carbazole-9-yl)phthalonitrile consists of two carbazole units attached to a phthalonitrile core . The compound has a high molecular weight .


Physical And Chemical Properties Analysis

4,5-Di(9H-carbazole-9-yl)phthalonitrile has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is predicted to be 622.9±55.0 °C . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . The polar surface area of the compound is 57 Å2 .

Scientific Research Applications

Safety And Hazards

The safety data for 4,5-Di(9H-carbazole-9-yl)phthalonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The compound is classified with the signal word 'Warning’ .

Future Directions

The carbazolyl dicyanobenzene family of compounds, which includes 4,5-Di(9H-carbazole-9-yl)phthalonitrile, has been widely investigated as thermally-activated delayed fluorescence (TADF) emitters in organic light emitting diodes (OLEDs) . These compounds have shown high luminescence efficiencies and excellent operational stability . Future research may focus on improving the efficiency and stability of these compounds in OLEDs.

properties

IUPAC Name

4,5-di(carbazol-9-yl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18N4/c33-19-21-17-31(35-27-13-5-1-9-23(27)24-10-2-6-14-28(24)35)32(18-22(21)20-34)36-29-15-7-3-11-25(29)26-12-4-8-16-30(26)36/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQBWXBFVYTYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Di(9H-carbazole-9-yl)phthalonitrile

Q & A

Q1: What makes 2CzPN a suitable material for OLEDs?

A1: 2CzPN exhibits thermally activated delayed fluorescence (TADF) [, , , , , , , , ]. This property allows it to harvest both singlet and triplet excitons, leading to significantly enhanced electroluminescence efficiency compared to traditional fluorescent materials.

Q2: What is the significance of the singlet-triplet energy difference (ΔEST) in 2CzPN and how does it relate to its TADF properties?

A2: A small ΔEST is crucial for efficient TADF. Theoretical studies using density functional theory (DFT) have shown that 2CzPN possesses a small ΔEST due to its distinct singlet (S1) and triplet (T1) state characters. The S1 state has a dominant charge-transfer (CT) nature, while the T1 state exhibits a primarily local-excitation (LE) character [, ]. This difference in nature contributes to the small ΔEST, facilitating efficient up-conversion of triplet excitons to the singlet state and leading to enhanced fluorescence.

Q3: How does the structure of 2CzPN contribute to its high PLQY?

A4: 2CzPN’s structure, with carbazole units linked to a phthalonitrile core, contributes to a near-unity PLQY, especially in multichromophore designs [, ]. This is attributed to efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, resulting in strong delayed fluorescence.

Q4: Has 2CzPN been used in practical OLED devices, and what kind of efficiencies have been achieved?

A5: Yes, 2CzPN has been successfully incorporated into various OLED architectures. For instance, a sky-blue OLED using 2CzPN as the emitter and a mixed cohost system achieved an impressive external quantum efficiency (EQE) of 21.8%, approaching the theoretical limit for fluorescent OLEDs []. Other studies have explored its use in hybrid white OLEDs [], solution-processed QD-LEDs [], and organic ultraviolet photodetectors (UV-PDs) [], demonstrating its versatility in organic optoelectronics.

Q5: Are there any limitations or challenges associated with the use of 2CzPN in OLEDs?

A6: Despite its high efficiency, 2CzPN-based OLEDs can exhibit significant efficiency roll-off at higher current densities []. This suggests that factors such as a relatively slow RISC rate, rather than just charge imbalance, might be contributing to this limitation and require further investigation for improvement.

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